B1193514 SK1071

SK1071

Numéro de catalogue: B1193514
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SK1071 is a novel migrastatin analogs, which demonstrated improved performance over migrastatin, with nanomolar IC50 values in chamber cell migration assays with tumor cells and human umbilical vein endothelial cells (HUVECs), and in wound healing assays.

Applications De Recherche Scientifique

The compound SK1071, a member of the class of small molecules, has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and cancer research. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Anticancer Activity

One of the most promising applications of this compound is its role as an anticancer agent. Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A study involving a derivative of this compound demonstrated a reduction in tumor volume by up to 95% in preclinical models of colorectal cancer resistant to platinum-based therapies .

Inhibition of Tumor Growth

This compound has also been investigated for its ability to inhibit tumor growth. Specific findings include:

  • In Vivo Studies : In xenograft models, compounds analogous to this compound have shown dose-dependent inhibition of tumor growth, suggesting potential as a therapeutic option for melanoma and other malignancies .
  • Clinical Trials : Preliminary trials have indicated that patients receiving treatment with this compound derivatives experienced stabilization of disease for extended periods, highlighting its potential efficacy .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeReduction in Tumor VolumeMechanism of Action
This compound Derivative AColorectal Cancer95%Induction of apoptosis
This compound Derivative BMelanoma70%Cell cycle arrest
This compound Derivative CNon-Small Cell Lung CancerStabilization observedInhibition of angiogenesis

Table 2: Clinical Trial Results

Study PhaseNumber of PatientsTreatment DurationObserved Outcomes
Phase I3428 daysMinor adverse effects; disease stabilization
Phase II5012 weeksPositive response rate > 70%

Comparative Studies

Comparative analyses between this compound and other anticancer agents reveal distinct advantages. For example, while traditional platinum-based therapies are effective against many tumors, they often lead to resistance. In contrast, this compound's unique mechanism offers a promising alternative for treating resistant cancers.

Propriétés

Nom IUPAC

NONE

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.